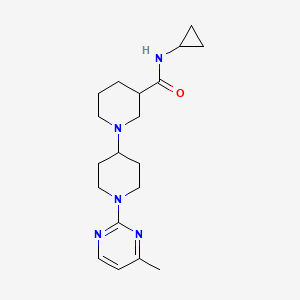
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the GABA-AT enzyme, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This leads to a decrease in neuronal activity and anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal activity. This can result in anxiolytic, anticonvulsant, and sedative effects. N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have potential therapeutic effects in addiction, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for GABA-AT, which minimizes off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Another direction is to develop more soluble analogs of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide for improved in vivo administration. Additionally, further studies are needed to elucidate the long-term effects of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of a piperidine ring and the introduction of a fluoro-substituted benzoyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and sedative effects. N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use in the treatment of addiction, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(3-fluorobenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-17-5-1-3-15(13-17)21(27)24-11-8-19(9-12-24)25-10-2-4-16(14-25)20(26)23-18-6-7-18/h1,3,5,13,16,18-19H,2,4,6-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGIZFOQLGKLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![1-(4-ethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5459448.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)
![5-methyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5459469.png)
![tert-butyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5459470.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5459472.png)
![N-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylprop-2-en-1-amine](/img/structure/B5459480.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(2,3-dihydro-1H-indol-1-yl)-N-methyl-2-oxoacetamide](/img/structure/B5459488.png)

![5-[(methylthio)methyl]-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine](/img/structure/B5459523.png)
![2-(3,4-diethoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5459531.png)